

Application Notes and Protocols for NCS-MP-NODA Conjugation

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Compound of Interest

Compound Name: NCS-MP-NODA

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Introduction

The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a pivotal step in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The chelator, **NCS-MP-NODA** (p-isothiocyanato-benzyl-1,4,7-triazacyclononane-1,4-diacetic acid), provides a stable coordination site for various radiometals, while the isothiocyanate (-NCS) functional group allows for covalent attachment to the antibody. The -NCS group reacts with primary amines, predominantly the ϵ -amino group of lysine residues on the antibody surface, to form a stable thiourea bond.^{[1][2]}

Optimizing the molar ratio of chelator to antibody is critical to achieving a sufficient number of chelators per antibody for efficient radiolabeling, without compromising the antibody's immunoreactivity and in vivo characteristics.^{[3][4]} This document provides a comprehensive guide to calculating the molar ratio and a detailed protocol for the conjugation of **NCS-MP-NODA** to antibodies.

Calculating the Molar Ratio

The molar ratio of chelator to antibody significantly influences the final chelator-to-antibody ratio (CAR) of the conjugate. A higher molar excess of the chelator generally leads to a higher CAR, but an excessive CAR can lead to loss of immunoreactivity, aggregation, and altered

pharmacokinetic properties.[3] Therefore, it is often necessary to test a range of molar ratios to determine the optimal conditions for a specific antibody.

General Formula:

To calculate the mass of **NCS-MP-NODA** required for a specific molar excess, use the following formula:

$$\text{Mass of Chelator (mg)} = (\text{Molar Excess} \times \text{Mass of Antibody (mg)} \times \text{MW of Chelator (g/mol)}) / \text{MW of Antibody (g/mol)}$$

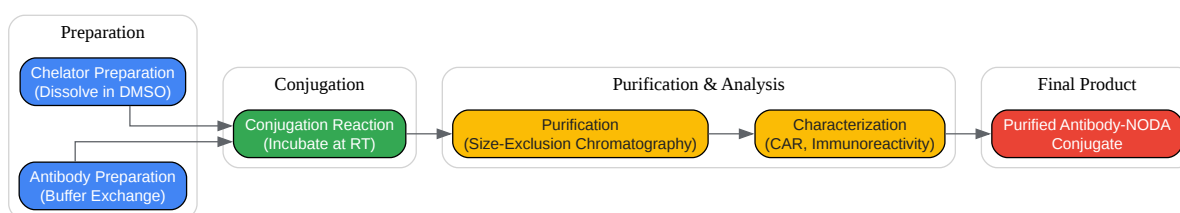
Where:

- Molar Excess: The desired molar ratio of chelator to antibody (e.g., 10, 20, 50).
- Mass of Antibody: The starting mass of the antibody.
- MW of Chelator: The molecular weight of **NCS-MP-NODA**.
- MW of Antibody: The molecular weight of the antibody (typically ~150,000 g/mol for IgG).

Summary of Molar Ratios from Literature for Similar Isothiocyanate and NHS-Ester Chelator Conjugations:

Chelator Type	Antibody/Protein	Molar Excess of Chelator (Chelator:Antibody)	Resulting Chelator:Antibody Ratio (Average)	Reference
p-NCS-Bn-DOTA	Rituximab	5:1	1.62 ± 0.5	
p-NCS-Bn-DOTA	Rituximab	10:1	6.42 ± 1.72	
p-NCS-Bn-DOTA	Rituximab	50:1	11.01 ± 2.64	
p-SCN-Bn-DOTA	Monoclonal Antibody	10:1 to 20:1	Not specified	
NHS-ester activated chelator	Antibody	5:1, 10:1, 20:1	Optimization recommended	
NH2-NODA-GA (as NHS ester)	Antibody	5:1 to 20:1	Optimization recommended	

Experimental Workflow Diagram



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Caption: High-level workflow for **NCS-MP-NODA** conjugation to an antibody.

Detailed Experimental Protocol

This protocol provides a general method for conjugating **NCS-MP-NODA** to an antibody. Optimization of reaction conditions, particularly the molar excess of the chelator, may be required for each specific antibody.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines.
- **NCS-MP-NODA**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0.
- Purification equipment: Size-Exclusion Chromatography (SEC) system (e.g., PD-10 desalting columns).
- Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO).

Protocol:

- Antibody Preparation:
 - Buffer exchange the antibody into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0). This can be done using a centrifugal filter unit or dialysis. The basic pH is crucial for deprotonating the lysine amino groups, enhancing their nucleophilicity.
 - Concentrate the antibody to a final concentration of 5-10 mg/mL.
 - Determine the precise concentration of the antibody solution spectrophotometrically (A₂₈₀).
- **NCS-MP-NODA** Preparation:
 - Immediately before use, dissolve the **NCS-MP-NODA** in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:

- Calculate the required volume of the dissolved **NCS-MP-NODA** to achieve the desired molar excess (e.g., 10- to 20-fold) over the antibody.
- Slowly add the calculated volume of the **NCS-MP-NODA** solution to the antibody solution while gently mixing.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. For sensitive antibodies, the reaction can be performed at 4°C overnight.
- Purification of the Conjugate:
 - Following the incubation, it is essential to remove unreacted **NCS-MP-NODA** and any reaction byproducts.
 - The most common method for purification is Size-Exclusion Chromatography (SEC). For small-scale preparations, a PD-10 desalting column is suitable.
 - Equilibrate the SEC column with a suitable buffer for storage and subsequent applications (e.g., PBS, pH 7.4).
 - Apply the reaction mixture to the column and collect the fractions containing the high molecular weight antibody conjugate, which will elute first. The low molecular weight free chelator will be retained on the column and elute later.
- Characterization of the Conjugate:
 - Determine the final concentration of the purified antibody-NODA conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).
 - Determine the chelator-to-antibody ratio (CAR). This can be done using various methods, including mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.
 - Assess the immunoreactivity of the conjugate to ensure that the conjugation process has not adversely affected its binding affinity to the target antigen. A common method for this is a cell-binding assay (e.g., Lindmo assay).

Troubleshooting

- Low Conjugation Efficiency:
 - Suboptimal pH: Ensure the pH of the conjugation buffer is between 8.5 and 9.0.
 - Inactive Chelator: Use freshly prepared **NCS-MP-NODA** solution. The isothiocyanate group can degrade upon exposure to moisture.
 - Competing Amines: Ensure the antibody buffer is free of primary amine-containing substances like Tris or glycine.
- Loss of Immunoreactivity:
 - High CAR: Reduce the molar excess of the chelator in the conjugation reaction.
 - Harsh Reaction Conditions: Consider performing the conjugation at a lower temperature (4°C) or for a shorter duration.
- Antibody Aggregation:
 - High Antibody Concentration: Optimize the antibody concentration during the reaction.
 - Excessive Chelator: A very high molar excess of the chelator can sometimes lead to aggregation. Analyze the purified conjugate by SEC to check for aggregates.

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